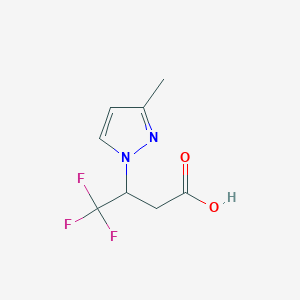

4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid

描述

4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid is an organic compound with the molecular formula C8H9F3N2O2. It is characterized by the presence of a trifluoromethyl group, a pyrazole ring, and a butanoic acid moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

属性

IUPAC Name |

4,4,4-trifluoro-3-(3-methylpyrazol-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O2/c1-5-2-3-13(12-5)6(4-7(14)15)8(9,10)11/h2-3,6H,4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJRAXWURJIZIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C(CC(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 3-methyl-1,3-diketone is used to form 3-methylpyrazole.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Formation of the Butanoic Acid Moiety: The final step involves the formation of the butanoic acid moiety through a carboxylation reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction steps as described above, but with optimized conditions for higher yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to ensure efficient production.

化学反应分析

Carboxylic Acid-Driven Reactions

The -COOH group enables classical acid-based reactivity:

Mechanistic Insight : Thionyl chloride converts the acid to its acyl chloride derivative, which participates in Friedel-Crafts acylation (e.g., with toluene/AlCl₃ to form aryl ketones) .

Pyrazole Ring Modifications

The 3-methyl-1H-pyrazole moiety undergoes selective electrophilic substitutions:

Thermal Stability : The pyrazole ring remains intact below 200°C, enabling high-temperature reactions without decomposition.

Trifluoromethyl Group Reactivity

The -CF₃ group exhibits limited direct reactivity but influences electronic properties:

Decarboxylation Pathways

Controlled pyrolysis (180–220°C) or strong bases (NaOH, 120°C) induce decarboxylation:

The product, 4,4,4-trifluoro-1-(3-methyl-1H-pyrazol-1-yl)propane, retains biological activity .

Redox Reactions

| Reaction Type | Reagents | Outcome |

|---|---|---|

| Oxidation | KMnO₄/H₂O (pH < 3) | Cleavage of pyrazole ring; low yields |

| Reduction | LiAlH₄/THF | Alcohol formation (-COOH → -CH₂OH) |

Catalytic Hydrogenation : Not viable due to CF₃ group resistance to H₂/Pd.

Reactivity Comparison with Analogues

| Compound | Key Reactivity Differences |

|---|---|

| 4,4,4-Trifluoro-3-(4-methyl-1H-pyrazol-1-yl)butanoic acid | Higher electrophilic substitution at pyrazole C5 |

| Non-fluorinated pyrazole butanoic acids | Reduced thermal stability and lipophilicity |

科学研究应用

Medicinal Chemistry

- Anticancer Activity : Research indicates that pyrazole derivatives, including 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid, exhibit promising anticancer properties. Studies have shown that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .

- Neuroprotective Properties : There is emerging evidence suggesting that pyrazole derivatives may offer neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .

Agrochemicals

- Herbicides : The compound's structural similarity to other bioactive pyrazole derivatives has led to its exploration as a potential herbicide. Pyrazole-based herbicides are known for their effectiveness against a variety of weeds while exhibiting low toxicity to crops .

- Fungicides : The antifungal activity of pyrazole derivatives has also been noted, making them candidates for developing new fungicides that can control plant diseases without harming the environment .

Materials Science

- Fluorinated Polymers : The trifluoromethyl group in this compound can be utilized in the synthesis of fluorinated polymers with unique properties such as increased thermal stability and chemical resistance .

- Nanomaterials : Research into the use of this compound in nanotechnology is ongoing, particularly in the development of nanocarriers for drug delivery systems due to its favorable solubility and biocompatibility .

Case Study 1: Anticancer Research

A study published in PubMed highlighted the synthesis of various pyrazole derivatives and their screening against cancer cell lines. The results indicated that compounds with trifluoromethyl substitutions showed enhanced cytotoxicity compared to their non-fluorinated counterparts .

Case Study 2: Herbicide Development

In agricultural studies, a series of experiments were conducted to evaluate the efficacy of new pyrazole-based herbicides on common weed species. Results showed that this compound exhibited significant herbicidal activity at low concentrations, suggesting its potential for commercial development .

作用机制

The mechanism of action of 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

相似化合物的比较

Similar Compounds

- 4,4,4-Trifluoro-3-(4-methylpyrazol-1-yl)butanoic acid

- 4,4,4-Trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid

Comparison

4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid is unique due to the specific positioning of the methyl group on the pyrazole ring. This positioning can influence the compound’s reactivity and interactions with other molecules. Compared to its similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for targeted research and applications.

生物活性

4,4,4-Trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds, particularly in drug development. This article aims to explore the biological activities associated with this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

- Molecular Formula : C9H10F3N2O2

- Molecular Weight : 250.22 g/mol

- CAS Number : 2054953-63-6

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted that compounds with a pyrazole structure showed promising inhibitory effects on various cancer cell lines. Specifically, the compound's ability to inhibit key signaling pathways involved in tumor growth and proliferation has been documented .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been well-established. These compounds are known to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes and other pro-inflammatory mediators. The trifluoromethyl group enhances the compound's potency in reducing inflammation, making it a candidate for developing anti-inflammatory drugs .

Antibacterial Activity

Studies have also indicated that certain pyrazole derivatives possess antibacterial properties. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes. The introduction of a trifluoromethyl group may further enhance these effects by increasing lipophilicity and membrane permeability .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

- Trifluoromethyl Group : This moiety significantly increases the compound's lipophilicity and bioavailability.

- Pyrazole Ring : Variations in substituents on the pyrazole ring can alter the compound's interaction with biological targets, influencing its efficacy against cancer cells or pathogens .

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results demonstrated that compounds containing a trifluoromethyl group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. The combination of these derivatives with conventional chemotherapeutics like doxorubicin showed a synergistic effect, suggesting their potential use in combination therapies .

Case Study 2: Anti-inflammatory Mechanism

In an investigation of anti-inflammatory mechanisms, this compound was shown to reduce levels of pro-inflammatory cytokines in vitro. This effect was attributed to the inhibition of NF-kB signaling pathways, which play a critical role in inflammation .

常见问题

Q. What are the recommended synthetic routes for 4,4,4-trifluoro-3-(3-methyl-1H-pyrazol-1-yl)butanoic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Pyrazole ring formation : Condensation of hydrazine derivatives with β-keto esters or trifluoromethyl ketones under reflux conditions (e.g., ethanol, 60–80°C, 12–24 hours) .

- Butanoic acid functionalization : Alkylation or nucleophilic substitution reactions to introduce the trifluoromethyl and pyrazole groups. Solvents like DMF or THF are often used with catalysts such as K₂CO₃ .

- Purification : Column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) or recrystallization to achieve >95% purity .

- Key Considerations : Optimize reaction time and temperature to avoid side products like regioisomers or hydrolyzed intermediates .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm regiochemistry (e.g., distinguishing pyrazole C-3 vs. C-5 substitution) and verify trifluoromethyl group integration . Example: Trifluoromethyl peaks appear as quartets in ¹⁹F NMR .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>95%) and identifies polar impurities .

- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., m/z = 236.19 for [M+H]⁺) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Methodological Answer :

- Solubility : Limited aqueous solubility; dissolves in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Avoids protonation of the pyrazole nitrogen in acidic conditions .

- Stability : Stable at room temperature for >6 months when stored in amber vials under inert gas. Degrades in strong acids/bases due to ester hydrolysis or pyrazole ring cleavage .

Advanced Research Questions

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Core Modifications :

- Pyrazole substituents : Replace 3-methyl with bulkier groups (e.g., tert-butyl) to assess steric effects on bioactivity .

- Trifluoromethyl position : Synthesize isomers with CF₃ at C-4 or C-5 of the pyrazole to study electronic impacts .

- Functional Group Interconversion : Substitute the butanoic acid with esters or amides to modulate lipophilicity and pharmacokinetics .

- Synthetic Tools : Use Suzuki-Miyaura coupling for aryl group diversification .

Q. What biological assays are suitable for evaluating its potential therapeutic applications?

- Methodological Answer :

- Anticancer Activity :

- MTT Assay : Test cytotoxicity against cancer cell lines (e.g., prostate cancer PC-3 cells) with IC₅₀ calculations .

- Autophagy Induction : Monitor LC3-II/LC3-I ratio via Western blot to assess mTOR pathway inhibition .

- Anti-inflammatory Screening :

- COX-2 Inhibition : Use ELISA to measure prostaglandin E₂ (PGE₂) levels in LPS-stimulated macrophages .

Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be resolved during characterization?

- Methodological Answer :

- Dynamic Effects : Variable-temperature NMR (VT-NMR) to identify tautomeric equilibria in the pyrazole ring .

- Impurity Profiling : Compare experimental HPLC retention times with synthetic byproducts (e.g., regioisomers) .

- Crystallography : Single-crystal X-ray diffraction to resolve ambiguous stereochemistry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。